

comparing IP6K2-IN-2 to other IP6K inhibitors like TNP

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Compound of Interest		
Compound Name:	IP6K2-IN-2	
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An Objective Comparison of Modern IP6K Inhibitors: UNC7467 vs. TNP

Introduction

In the landscape of cell signaling research and drug discovery, Inositol Hexakisphosphate Kinases (IP6Ks) have emerged as critical enzymes that regulate a plethora of physiological and pathological processes.[1][2][3] These enzymes catalyze the conversion of inositol hexakisphosphate (IP6) to 5-diphosphoinositol pentakisphosphate (5-IP7), a high-energy signaling molecule.[2][3] The three mammalian isoforms, IP6K1, IP6K2, and IP6K3, are implicated in metabolic diseases, cancer, and neurological disorders, making them attractive therapeutic targets.[4][5][6]

For years, N2-(m-Trifluorobenzyl)-N6-(p-nitrobenzyl)purine (TNP) has been the most widely used pan-inhibitor of IP6Ks.[4] However, its utility as a chemical probe is hampered by low potency, poor solubility, and known off-target effects.[4] This has spurred the development of novel, more potent, and selective inhibitors.

While information on a specific compound named "**IP6K2-IN-2**" is not available in the public scientific literature, this guide provides a detailed comparison between the traditional inhibitor, TNP, and a recently developed, highly potent IP6K inhibitor, UNC7467 (also referred to as compound 20). UNC7467 demonstrates significant potency against IP6K2, making it an excellent and relevant comparator for researchers investigating this specific isoform.[4][7][8]



This guide presents quantitative data, detailed experimental protocols, and pathway visualizations to offer researchers, scientists, and drug development professionals an objective overview of their respective capabilities.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of UNC7467 and TNP, based on published experimental data.

Table 1: In Vitro Potency (IC50)

This table compares the half-maximal inhibitory concentration (IC50) of each inhibitor against the three human IP6K isoforms. Lower values indicate higher potency.

Inhibitor	IP6K1 IC50 (nM)	IP6K2 IC50 (nM)	IP6K3 IC50 (nM)	Data Source
UNC7467	8.9	4.9	1320	[4][8]
TNP	1000	2000	14700	[4]

Data for TNP was converted from μM to nM for direct comparison.

Table 2: Cellular Activity & Selectivity

This table highlights the inhibitors' effects in a cellular context and their known selectivity issues.



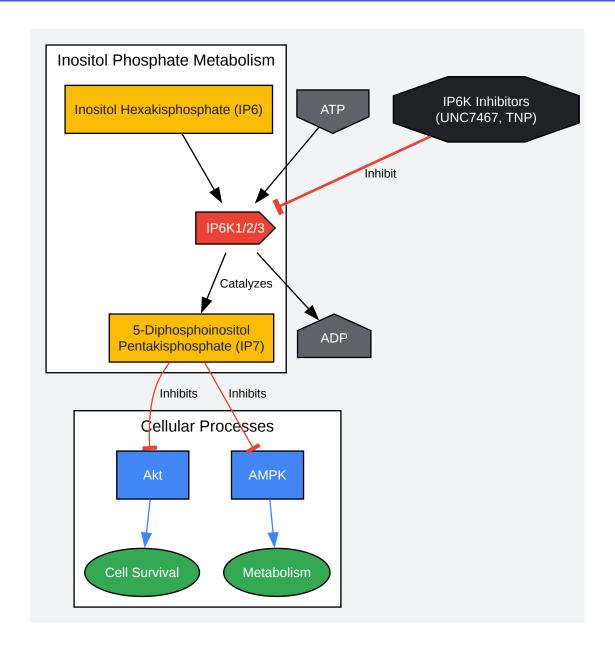
Feature	UNC7467	TNP	Data Source
Cellular IP7 Reduction	66–81% reduction in HCT116 cells	60-90% reduction in various cells (at 10-30 μM)	[4][5]
Known Off-Targets	Little off-target activity in a protein kinase screen	Inhibits IPMK and IP3KA; potent inhibitor of CYP3A4	[4][9]
Key Limitations	Not specified	Low potency, poor solubility, off-target effects	[4]

Signaling Pathway & Experimental Workflow Visualizations

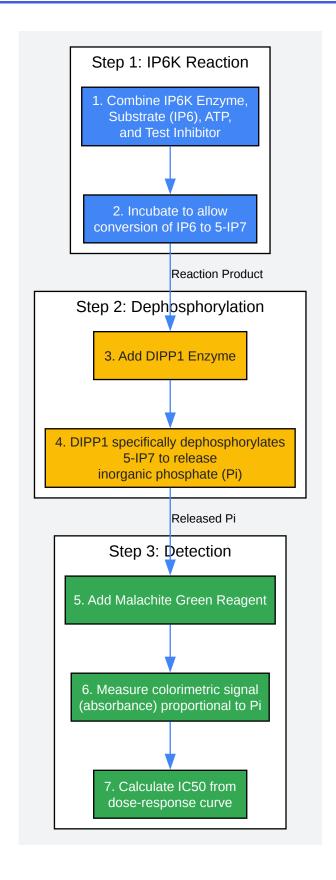
IP6K Signaling Pathway

The following diagram illustrates the central role of IP6K in converting IP6 to IP7, which in turn modulates key downstream signaling pathways involved in metabolism and cell survival, such as Akt and AMPK.









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